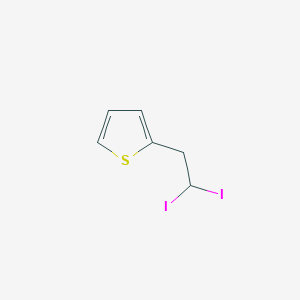

2-(2,2-Diiodoethyl)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

823180-35-4 |

|---|---|

Molecular Formula |

C6H6I2S |

Molecular Weight |

363.99 g/mol |

IUPAC Name |

2-(2,2-diiodoethyl)thiophene |

InChI |

InChI=1S/C6H6I2S/c7-6(8)4-5-2-1-3-9-5/h1-3,6H,4H2 |

InChI Key |

HWNIVBLCQUPXJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC(I)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2,2 Diiodoethyl Thiophene and Analogous Structures

Synthetic Approaches for the Thiophene (B33073) Core Functionalization

The construction of the thiophene ring can be achieved through various classical and modern synthetic methods. These approaches offer access to a diverse range of substituted thiophenes, which can serve as precursors for further functionalization.

Adaptations of Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental method for the formation of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.net The reaction typically involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgorganic-chemistry.org

Recent advancements have focused on milder reaction conditions and expanding the substrate scope. Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields. researchgate.net The mechanism is believed to proceed through the thionation of one or both carbonyl groups, followed by cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org While a versatile method, the availability of the starting 1,4-dicarbonyl compounds can be a limiting factor.

Table 1: Comparison of Sulfurizing Agents in Paal-Knorr Thiophene Synthesis

| Sulfurizing Agent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P₄S₁₀) | High temperature | Readily available | Harsh conditions, formation of byproducts |

| Lawesson's Reagent | Refluxing toluene or xylene | Milder than P₄S₁₀, higher yields | Stoichiometric use, purification challenges |

Innovations in Hinsberg Thiophene Synthesis

The Hinsberg synthesis offers a route to 3,4-disubstituted thiophene-2,5-dicarboxylates through the condensation of an α-diketone with diethyl thiodiglycolate in the presence of a base. derpharmachemica.com This method is particularly useful for preparing thiophenes with specific substitution patterns that are not easily accessible through other routes.

Innovations in this area include the expansion of the reaction to solid-phase synthesis, allowing for the generation of thiophene libraries. idexlab.com The reaction proceeds via a double aldol-type condensation followed by cyclization and dehydration. The initial ester products can be further manipulated, for instance, through decarboxylation, to yield the desired thiophene derivatives.

Mechanistic Insights and Modifications of the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgarkat-usa.org This one-pot synthesis is highly valued for its efficiency and atom economy.

Mechanistic studies have revealed that the reaction initiates with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and tautomerization to afford the 2-aminothiophene product. wikipedia.org Modifications to the Gewald reaction include the use of microwave irradiation to accelerate the reaction and the use of alternative sulfur sources. wikipedia.org The resulting 2-aminothiophenes are versatile intermediates that can be further transformed into a wide array of functionalized thiophenes.

Table 2: Key Steps in the Gewald Reaction Mechanism

| Step | Description |

| 1. Knoevenagel Condensation | Base-catalyzed reaction between a carbonyl compound and an active methylene (B1212753) compound (α-cyanoester). |

| 2. Michael Addition of Sulfur | Nucleophilic attack of a sulfur species onto the β-carbon of the α,β-unsaturated intermediate. |

| 3. Cyclization | Intramolecular attack of the sulfur nucleophile onto the nitrile group. |

| 4. Tautomerization | Aromatization to form the stable 2-aminothiophene ring. |

Metal-Catalyzed Heterocyclization Routes to Thiophene Systems

Transition metal-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted thiophenes, often offering high regioselectivity and functional group tolerance under mild conditions. nih.govresearchgate.net These methods typically involve the cyclization of functionalized alkynes bearing a sulfur-containing nucleophile. nih.govnih.gov

Various metals, including palladium, copper, and gold, have been employed to catalyze these transformations. nih.gov The general mechanism involves the activation of the alkyne by the metal catalyst, followed by an intramolecular nucleophilic attack by the sulfur atom to form the thiophene ring. researchgate.net These methods provide a direct and atom-economical route to thiophenes with well-defined substitution patterns. nih.gov

Regioselective Iodocyclization and Annulation Strategies

Iodocyclization reactions provide an efficient pathway to iodine-containing heterocycles, which are valuable intermediates for further synthetic transformations through cross-coupling reactions. nih.gov The synthesis of iodinated thiophenes can be achieved through the iodocyclization of sulfur-containing alkyne precursors. nih.govresearchgate.net

These reactions are typically mediated by molecular iodine in the presence of a base and proceed under mild conditions. nih.gov The mechanism involves the electrophilic activation of the alkyne by iodine, followed by intramolecular attack of the sulfur nucleophile. Annulation strategies, where the thiophene ring is fused to another ring system, can also be achieved using similar iodine-mediated cyclizations. rsc.org

Installation and Derivatization of the Diiodoethyl Moiety

Direct methods for the introduction of a 2,2-diiodoethyl group onto a thiophene ring are not well-established. However, a plausible synthetic route involves the transformation of a suitable precursor, such as 2-acetylthiophene or 2-vinylthiophene (B167685).

A promising strategy for the synthesis of 2-(2,2-diiodoethyl)thiophene is the reaction of 2-acetylthiophene with hydrazine to form the corresponding hydrazone, followed by treatment with iodine in the presence of a base. This is a known method for the conversion of ketones to gem-diiodides. 2-Acetylthiophene itself is readily prepared by the Friedel-Crafts acylation of thiophene. chemeducator.org

Another potential, though less direct, route could involve the synthesis of 2-vinylthiophene and its subsequent diiodination. However, the addition of iodine to a vinyl group typically results in a 1,2-diiodo derivative rather than the desired 2,2-diiodo isomer.

Once formed, the this compound can serve as a versatile intermediate for further derivatization. The gem-diiodo group can be transformed into other functionalities. For instance, treatment with alkyllithium reagents can generate a vinylidene species, which can undergo various cycloaddition reactions. Alternatively, reduction of the diiodo group could lead to the corresponding 2-ethylthiophene.

A more specialized deoxygenation reaction that could be conceptually applied is the Barton-McCombie deoxygenation. wikipedia.orglibretexts.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org This radical-based method allows for the replacement of a hydroxyl group with a hydrogen atom. A hypothetical route could involve the conversion of 2-acetylthiophene to the corresponding α-hydroxyethylthiophene, followed by formation of a thiocarbonyl derivative and subsequent radical-induced deoxygenation. While not a direct route to the diiodo- compound, it highlights advanced methods for manipulating side-chain functionality on the thiophene ring.

Direct Iodination Protocols for Alkyl Side Chains

Direct iodination of alkyl side chains attached to aromatic rings is a challenging transformation. While methods for the direct iodination of aromatic compounds are known, the selective iodination of an unactivated alkyl side chain is less common. researchgate.net Typically, electrophilic iodination of thiophenes occurs on the electron-rich aromatic ring rather than the alkyl substituent. jcu.edu.aunih.gov The reactivity of thiophene towards electrophiles is significantly higher than that of benzene (B151609), making ring halogenation a more favorable process.

Reagents such as N-iodosuccinimide (NIS) in acetic acid are commonly used for the iodination of the thiophene ring. jcu.edu.au However, these conditions are not generally conducive to the iodination of the alkyl side chain. Radical iodination of alkyl chains can be achieved under specific conditions, often requiring a radical initiator, but this approach typically lacks selectivity and can lead to a mixture of products. For the synthesis of this compound, direct iodination of a pre-existing ethylthiophene is not a viable primary strategy due to the preferential and facile iodination of the thiophene ring.

Synthetic Pathways from Alkyne and Vinyl Iodide Precursors (e.g., Hydrometalation-Iodination)

A more plausible approach for the synthesis of this compound and its analogs involves the use of alkyne and vinyl iodide precursors. Terminal alkynes can be readily converted into a variety of iodo-substituted compounds, including diiodoalkenes. researchgate.net

One potential pathway begins with a suitable thiophene-substituted alkyne. This alkyne can undergo diiodination to form a diiodoalkene. A variety of reagents and conditions have been developed for the stereospecific diiodination of alkynes. For instance, the use of ammonium persulfate as an oxidant with an iodide source in water can yield (E)-diiodoalkenes. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a range of functional groups.

Once the diiodoalkene is formed, subsequent reduction of the double bond would yield the desired geminal diiodoalkane. This reduction must be selective to avoid the reduction of the diiodo-functionality.

| Precursor Type | Intermediate | Target Functional Group | Key Transformations |

| Thiophene-alkyne | Thiophene-diiodoalkene | Geminal diiodoalkane | Diiodination, Selective Reduction |

| Thiophene-vinyl iodide | - | Geminal diiodoalkane | Hydroiodination |

Advanced Functional Group Interconversions on Alkyl Side Chains

Functional group interconversions on a pre-formed alkyl side chain of a thiophene ring represent a versatile strategy for the synthesis of this compound. This approach allows for the late-stage introduction of the geminal diiodide moiety.

A key precursor for this strategy is 2-acetylthiophene, which is commercially available or can be synthesized via Friedel-Crafts acylation of thiophene. The carbonyl group of 2-acetylthiophene can be transformed into the geminal diiodide. One common method involves the reaction of the ketone with a suitable iodinating agent.

Alternatively, the ketone can first be converted to a diol, which can then be transformed into the diiodide. Another route involves the conversion of the ketone to a hydrazone, which can then be treated with iodine.

The Finkelstein reaction, which involves the exchange of a halogen with iodide, is a powerful tool for the synthesis of iodoalkanes. manac-inc.co.jp While typically used for mono-iodoalkanes, under specific conditions, it could potentially be applied to the synthesis of geminal diiodides from the corresponding geminal dichlorides or dibromides.

Methodologies for Geminal Diiodide Formation

The formation of a geminal diiodide group is the crucial step in the synthesis of this compound. Several methodologies can be employed to achieve this transformation.

One of the most direct methods is the reaction of a ketone with an excess of a suitable iodinating agent. For example, the reaction of a ketone with hydrazine followed by treatment with iodine in the presence of a base can yield the corresponding geminal diiodide.

Another approach involves the conversion of an aldehyde to a geminal diiodide using reagents such as iodoform in the presence of a strong base. However, this is more applicable to aldehydes than ketones.

The synthesis of geminal dihalides can also be achieved from alkynes. The hydrohalogenation of a terminal alkyne can lead to a geminal dihalide, although controlling the addition to yield the diiodide specifically can be challenging.

| Starting Material | Reagents | Product |

| Ketone | Hydrazine, I2, Base | Geminal Diiodide |

| Aldehyde | CHI3, Base | Geminal Diiodide |

| Alkyne | HI (excess) | Geminal Diiodide |

Comprehensive Synthetic Strategies and Challenges in Compound Construction

The construction of this compound requires a well-designed multi-step synthesis that addresses potential challenges such as regioselectivity and the stability of intermediates.

Rational Design of Multi-Step Synthetic Sequences

A rational synthetic sequence for this compound would likely start from a readily available thiophene derivative. One of the most logical starting materials is 2-acetylthiophene.

Proposed Synthetic Route from 2-Acetylthiophene:

Hydrazone Formation: 2-Acetylthiophene is reacted with hydrazine to form the corresponding hydrazone.

Iodination: The hydrazone is then treated with an excess of iodine in the presence of a non-nucleophilic base to yield this compound.

This two-step sequence is advantageous as it utilizes a common starting material and a known transformation for the formation of geminal diiodides from ketones.

An alternative route could involve the Wittig reaction on 2-acetylthiophene to introduce a vinyl group, followed by a di-iodination reaction. However, this would likely lead to a vicinal diiodide rather than the desired geminal diiodide.

Methodologies for Compound Isolation and Purification

The isolation and purification of this compound and analogous structures from reaction mixtures are critical steps to obtain a product of high purity. The primary methods employed are column chromatography and recrystallization, often used in sequence to achieve the desired level of purity.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For di-iodinated thiophenes, which are typically non-polar to moderately polar, silica gel is the most common stationary phase. The choice of eluent, or mobile phase, is crucial for effective separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often employed.

The separation process relies on the principle that compounds in a mixture will interact differently with the stationary and mobile phases. Less polar compounds, having weaker interactions with the polar silica gel, will travel down the column more quickly with a non-polar eluent, while more polar impurities will be retained on the column. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Table 1: Typical Column Chromatography Conditions for Halogenated Thiophenes

| Parameter | Details |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of n-hexane and ethyl acetate is commonly used. The initial eluent is typically 100% n-hexane, with the polarity gradually increased by adding ethyl acetate. For compounds of moderate polarity, mixtures like hexane/dichloromethane or hexane/ether may also be effective. |

| Elution Monitoring | Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product. |

Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility at different temperatures. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. For di-iodo aromatic compounds, a variety of solvents and solvent systems can be effective.

Table 2: Common Solvents for Recrystallization of Iodo-Aromatic Compounds

| Solvent/Solvent System | Polarity | Notes |

| Ethanol | Polar Protic | A versatile solvent for a wide range of organic compounds. |

| Methanol | Polar Protic | Similar to ethanol, often used for more polar compounds. |

| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A common mixed solvent system where the ratio can be adjusted to achieve optimal solubility. |

| Hexane/Dichloromethane | Non-polar/Polar Aprotic | Another effective mixed solvent system for compounds of low to moderate polarity. |

| Toluene | Non-polar | Suitable for recrystallizing non-polar aromatic compounds. |

| Ethanol/Water | Polar Protic Mixture | The addition of water as an anti-solvent to an ethanolic solution can induce crystallization. |

The process typically involves dissolving the crude product in a minimal amount of hot solvent to form a saturated solution. If colored impurities are present, a small amount of activated charcoal may be added to the hot solution to adsorb them, followed by hot filtration to remove the charcoal and any insoluble impurities. The hot, clear solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Mechanistic Reactivity and Transformational Chemistry of 2 2,2 Diiodoethyl Thiophene

Reactivity Modalities of the Thiophene (B33073) Aromatic Ring

The thiophene ring is an electron-rich aromatic system, which makes it more reactive towards electrophiles than benzene (B151609). numberanalytics.com The sulfur atom's ability to donate electrons into the ring system significantly influences its reactivity patterns. numberanalytics.com The presence of the 2-(2,2-diiodoethyl) substituent further modulates this intrinsic reactivity, directing subsequent transformations.

Electrophilic Aromatic Substitution (SEAr) Patterns and Selectivity

Thiophene undergoes electrophilic aromatic substitution (SEAr) preferentially at the C2 (or α) position. When the C2 position is occupied, as in 2-(2,2-diiodoethyl)thiophene, electrophilic attack is directed primarily to the C5 position, which is the other α-position. pearson.comwikipedia.org This is due to the superior stabilization of the cationic intermediate (Wheland intermediate) when the electrophile adds to an α-carbon compared to a β-carbon (C3 or C4). numberanalytics.com

The 2-alkyl substituent, in this case, the 2,2-diiodoethyl group, is generally considered an activating group that directs incoming electrophiles to the C5 position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. wikipedia.org The conditions for these reactions are typically milder than those required for benzene. pearson.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent Example | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in THF | 2-Bromo-5-(2,2-diiodoethyl)thiophene |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-(2,2-Diiodoethyl)-5-nitrothiophene |

| Acylation | Acetyl chloride / AlCl₃ | 2-Acetyl-5-(2,2-diiodoethyl)thiophene |

Nucleophilic Substitution Processes on the Thiophene Nucleus

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is significantly less facile than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards nucleophilic attack. edurev.inresearchgate.net Furthermore, a good leaving group, such as a halogen, must be present on the ring itself. numberanalytics.com

In the case of this compound, the alkyl side chain is not a sufficiently strong EWG to promote SNAr on the thiophene nucleus. Therefore, direct displacement of a hydride ion by a nucleophile is not a feasible reaction pathway. For SNAr to occur, the thiophene ring would first need to be functionalized with both a suitable leaving group (e.g., a halogen at C5) and a strong electron-withdrawing group (e.g., a nitro group at C3 or C5). thieme-connect.com Studies on substituted nitrothiophenes have shown that nucleophilic substitution occurs much more readily than in corresponding benzene analogues, a reactivity enhancement attributed to the stabilization of the Meisenheimer-like intermediate by the sulfur atom. uoanbar.edu.iq

Generation of Organometallic Reagents via Directed Metalation

Directed ortho-metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org For π-electron rich heterocycles like thiophene, deprotonation with bases such as n-butyllithium occurs readily at the most acidic C-H bond, which is at the C2 position. wikipedia.orguwindsor.ca

With the C2 position blocked by the diiodoethyl side chain, metalation of this compound would be expected to occur preferentially at the C5 position due to its higher acidity compared to the C3 and C4 positions. While some substituents can direct lithiation to the adjacent C3 position, an alkyl group is not a strong directing group. rsc.orgacs.org Therefore, treatment with n-butyllithium would likely yield 5-lithio-2-(2,2-diiodoethyl)thiophene. This organolithium intermediate is a versatile nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position. rsc.org

Diverse Reactivity of the 2,2-Diiodoethyl Side Chain

The gem-diiodo functionality on the ethyl side chain is a key locus of reactivity, offering numerous avenues for synthetic transformations distinct from the chemistry of the aromatic ring.

Activation and Transformation of Carbon-Iodine Bonds

The carbon-iodine (C-I) bonds in the 2,2-diiodoethyl group are relatively weak and polarizable, making them susceptible to a variety of chemical transformations. Iodine is an excellent leaving group, facilitating both nucleophilic substitution and elimination reactions.

Reduction: The C-I bonds can be reduced to C-H bonds using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation, to yield 2-ethylthiophene. Stepwise reduction may also be possible under controlled conditions.

Elimination: Treatment with a strong, non-nucleophilic base could induce the elimination of HI to form 2-(2-iodovinyl)thiophene, or potentially a double elimination to form 2-ethynylthiophene.

Formation of Carbenoids: Gem-diiodoalkanes can react with organometallic reagents, such as zinc-copper couple (Simmons-Smith conditions) or organolithium compounds, to generate carbenes or carbenoids. These reactive intermediates can participate in cyclopropanation reactions with alkenes.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bonds of the diiodoethyl group are ideal handles for transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium- and copper-catalyzed reactions are particularly prominent. youtube.com

Starting from this compound, it is possible to selectively substitute one or both iodine atoms. This allows for the sequential introduction of different groups. For instance, a Suzuki coupling with an arylboronic acid could replace one iodine with an aryl group, followed by a Sonogashira coupling with a terminal alkyne to replace the second iodine. The general mechanism for these catalytic cycles involves oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0)), followed by transmetalation and reductive elimination to form the product and regenerate the catalyst. youtube.com

Table 2: Illustrative Cross-Coupling Reactions of the 2,2-Diiodoethyl Side Chain

| Coupling Reaction | Coupling Partner | Metal Catalyst (Example) | Potential Product Structure |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 2-(2-Iodo-2-R-ethyl)thiophene |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI / Base | 2-(2-Iodo-2-alkynyl-ethyl)thiophene |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-(2-Iodo-2-R-ethyl)thiophene |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂ / Base | 2-(2-Iodo-4-R-but-1-en-2-yl)thiophene |

This table showcases potential transformations. The precise reaction conditions and selectivity (mono- vs. di-substitution) would require experimental optimization.

Intramolecular Cyclizations and Rearrangement Reactions

The structure of this compound, with a reactive side chain attached to a heterocyclic ring, is amenable to intramolecular reactions.

Intramolecular Cyclizations: If a suitable nucleophile were present on the thiophene ring (e.g., at the 3-position), intramolecular cyclization could occur. For example, a palladium-catalyzed process could facilitate an intramolecular Heck-type reaction. Iterative cycles of Sonogashira coupling followed by iodocyclization have been used to build complex polyheterocyclic compounds, demonstrating the utility of iodine-containing heterocycles in cyclization strategies. nih.gov

Rearrangement Reactions: Under certain conditions, such as treatment with strong acids or Lewis acids, rearrangement reactions could be envisioned, although they are less common for this type of structure compared to cyclization or substitution/elimination pathways. The stability of the thiophene ring generally disfavors rearrangements that would disrupt its aromaticity. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 2,2 Diiodoethyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(2,2-Diiodoethyl)thiophene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals the chemical environment and connectivity of protons within the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the thiophene (B33073) ring and the ethyl side chain.

The three aromatic protons on the thiophene ring typically appear in the region of δ 6.8–7.5 ppm. The proton at the 5-position (H-5) would likely appear as a doublet of doublets, coupled to both H-4 and H-3 (though the latter coupling is long-range and smaller). The H-4 proton would also be a doublet of doublets, coupled to H-5 and H-3. The H-3 proton, adjacent to the substituted carbon, would appear as a doublet coupled to H-4.

The ethyl side chain protons give rise to two signals. The methylene (B1212753) protons (-CH₂-) adjacent to the thiophene ring are expected to be a triplet due to coupling with the methine proton. The methine proton (-CHI₂-), being attached to a carbon bearing two strongly electron-withdrawing iodine atoms, would be significantly deshielded and appear further downfield, also as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-5 | ~7.30 | dd | J(H5,H4) ≈ 5.1, J(H5,H3) ≈ 1.2 |

| Thiophene H-3 | ~7.10 | d | J(H3,H4) ≈ 3.6 |

| Thiophene H-4 | ~6.95 | dd | J(H4,H5) ≈ 5.1, J(H4,H3) ≈ 3.6 |

| -CHI₂- | ~5.90 | t | J ≈ 7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The four carbons of the thiophene ring typically resonate in the aromatic region (δ 120–150 ppm). oregonstate.edu The carbon atom bearing the substituent (C-2) will have a chemical shift distinct from the others. The ethyl chain carbons will have unique shifts; the carbon atom bonded to two iodine atoms (-CHI₂-) is expected to be found at a very low chemical shift value, a consequence of the heavy atom effect of iodine.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-2 | ~145 |

| Thiophene C-5 | ~128 |

| Thiophene C-3 | ~127 |

| Thiophene C-4 | ~125 |

| -CH₂- | ~45 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the -CH₂- protons to the -CHI₂- proton, confirming the ethyl fragment. It would also show correlations between the coupled thiophene ring protons: H-3 with H-4, and H-4 with H-5. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). epfl.ch An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming which carbon signal belongs to C-3, C-4, and C-5 by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the -CH₂- protons and the thiophene ring carbons C-2 and C-3, as well as the -CHI₂- carbon. This would firmly establish the attachment of the diiodoethyl group to the C-2 position of the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. For this compound (C₆H₆I₂S), the calculated monoisotopic mass is 363.82797 Da. nih.gov

Beyond molecular formula determination, mass spectrometry provides insight into the molecule's structure through analysis of its fragmentation patterns under electron impact. nih.gov The major expected fragmentation pathways for this compound would likely include:

Loss of an iodine atom: The C-I bond is weak and can easily cleave, leading to a prominent [M-I]⁺ peak.

Loss of HI: A common fragmentation pathway for iodoalkanes.

Cleavage of the ethyl side chain: Scission of the C-C bond between the -CH₂- and -CHI₂- groups would lead to characteristic fragment ions.

Formation of a thienylmethyl cation: Cleavage of the β-bond to the ring is common in alkyl-aromatic systems, which would result in a [M-CHI₂]⁺ fragment that may rearrange to a stable thienyl-tropylium like ion.

Table 3: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Possible Fragment |

|---|---|

| 363.8280 | [C₆H₆I₂S]⁺ (Molecular Ion) |

| 236.9233 | [M-I]⁺ |

| 109.9184 | [M-2I]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. iosrjournals.org The IR spectrum of this compound would be expected to show several key absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic (Thiophene) |

| ~2960-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1500-1400 | C=C Stretch | Aromatic (Thiophene Ring) |

| ~850-800 | C-H Out-of-plane Bend | Substituted Thiophene |

| ~700-600 | C-S Stretch | Thiophene Ring |

The C-H stretching vibrations of the thiophene ring appear at a higher frequency than those of the aliphatic CH₂ group. researchgate.net The C=C stretching vibrations are characteristic of the aromatic ring system. The C-S stretch of the thiophene ring and the C-I stretches are typically found in the fingerprint region of the spectrum. iosrjournals.orgstfc.ac.uk

X-ray Crystallography for Definitive Solid-State Structural Analysis (Applicability to Crystalline Derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unparalleled insight into its molecular geometry.

Should a crystalline derivative of this compound be prepared, X-ray analysis would be anticipated to yield critical data. researchgate.netmdpi.com This would include precise bond lengths, bond angles, and torsion angles within the molecule. The analysis of halogenated thiophene derivatives often reveals interesting conformational properties. researchgate.net For instance, the planarity of the thiophene ring and the orientation of the diiodoethyl substituent would be definitively established. Furthermore, the crystal packing arrangement would be elucidated, revealing any significant intermolecular interactions such as halogen bonding or π-stacking, which can influence the material's bulk properties.

Expected Crystallographic Parameters for a Hypothetical Crystalline Derivative of this compound:

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Provides basic information on the crystal's symmetry. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| C-S Bond Lengths | ~1.70-1.74 Å | Confirms the thiophene ring structure. |

| C-I Bond Lengths | ~2.10-2.15 Å | Characteristic of alkyl iodides. |

| Thiophene Ring | Likely planar or near-planar | Confirms the aromatic nature of the thiophene moiety. |

| Intermolecular Interactions | Possible C-H···I or I···S contacts | Influences crystal packing and physical properties. |

Note: The data in this table is hypothetical and based on typical values for related structures, as direct experimental data for this compound is not available.

Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy, Electrochemical Characterization)

To complement the structural data from X-ray crystallography and provide information on the vibrational and electronic properties, other spectroscopic techniques are invaluable.

Raman Spectroscopy:

Raman spectroscopy is a powerful tool for probing the vibrational modes of a molecule. physicsopenlab.org For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the various functional groups present. uoa.grresearchgate.net The C-I stretching vibrations, typically found in the low-frequency region (below 600 cm⁻¹), would be of particular interest. nrc.gov The position and intensity of these peaks can provide information about the conformation of the ethyl side chain and any intermolecular interactions involving the iodine atoms. nih.gov The thiophene ring itself would give rise to a series of characteristic bands corresponding to C-C and C-S stretching and ring deformation modes.

Anticipated Raman Shifts for this compound:

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| C-I Stretch | 500 - 600 |

| C-S Stretch | 680 - 750 |

| Thiophene Ring Breathing | ~800 |

| C-H Bending (Thiophene) | 1000 - 1100 |

| C=C Stretch (Thiophene) | 1350 - 1450 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-H Stretch (Thiophene) | 3050 - 3150 |

Note: This data is predictive and based on known spectral regions for the respective functional groups.

Electrochemical Characterization:

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. researchgate.net Thiophene and its derivatives are known to undergo electrochemical polymerization, and the presence of the diiodoethyl group could influence this process. jept.deabo.fi By scanning the potential, one could determine the oxidation potential of the molecule, providing insight into the electron-donating ability of the substituted thiophene ring. researchgate.net The electrochemical behavior would also be sensitive to the stability of any resulting radical cations or other intermediates. This information is particularly relevant for applications in materials science, such as in the development of conducting polymers. journalskuwait.orgresearchgate.net

Theoretical and Computational Investigations of 2 2,2 Diiodoethyl Thiophene

Quantum Chemical Calculations of Molecular Geometry and Conformational Space

To date, no specific studies on the quantum chemical calculations of the molecular geometry and conformational space of 2-(2,2-diiodoethyl)thiophene have been published. However, the application of established computational methods could provide significant insights.

A thorough investigation would commence with geometry optimization using methods like Density Functional Theory (DFT) or ab initio calculations. These methods are essential for determining the most stable three-dimensional arrangement of atoms in the molecule. Key geometrical parameters such as bond lengths, bond angles, and dihedral angles of the thiophene (B33073) ring and the diiodoethyl substituent would be calculated.

Given the flexibility of the ethyl chain, a conformational analysis would be crucial. By systematically rotating the bonds connecting the thiophene ring to the ethyl group and the carbon-carbon bond within the ethyl group, a potential energy surface could be generated. This would allow for the identification of various conformers and the determination of their relative energies, thus revealing the most stable conformations of this compound.

Table 1: Hypothetical Data Table of Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level of theory)

| Parameter | Value |

| Bond Lengths (Å) | |

| Cα-Cβ | Data not available |

| Cβ-H | Data not available |

| Cβ-I1 | Data not available |

| Cβ-I2 | Data not available |

| C2-Cα | Data not available |

| Bond Angles (°) ** | |

| C2-Cα-Cβ | Data not available |

| Cα-Cβ-I1 | Data not available |

| I1-Cβ-I2 | Data not available |

| Dihedral Angles (°) ** | |

| C3-C2-Cα-Cβ | Data not available |

| C2-Cα-Cβ-I1 | Data not available |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from quantum chemical calculations. No experimental or calculated data for this compound is currently available.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

An analysis of the electronic structure of this compound, while not currently available in the literature, would be highly informative. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity.

For thiophene and its simpler derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, indicating its electron-donating character. The LUMO is a corresponding π*-antibonding orbital. The introduction of the diiodoethyl group is expected to influence the energies and distributions of these orbitals. The iodine atoms, with their lone pairs and potential for hyperconjugation, could significantly alter the electronic landscape.

The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, a charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This would highlight the electrophilic and nucleophilic sites within the molecule, offering clues about its potential interactions and reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound in various chemical transformations is a key area for investigation where computational chemistry could provide invaluable insights. For instance, the mechanisms of nucleophilic substitution at the diiodoethyl group or electrophilic substitution on the thiophene ring could be elucidated.

By mapping the potential energy surface for a given reaction, computational methods can identify the minimum energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction's activation energy and, consequently, its rate.

For example, studying the dehydroiodination of this compound to form a vinylthiophene derivative would involve calculating the energies of the reactants, the transition state for the elimination of hydrogen iodide, and the final products. Such studies provide a level of detail about reaction pathways that is often difficult to obtain through experimental means alone. researchgate.netchemrxiv.org

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

DFT and ab initio methods are widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. nih.govyoutube.comresearchgate.netrsc.org By calculating these parameters for the predicted stable conformers of this compound, a theoretical spectrum can be generated. This can then be compared with experimental data to confirm the structure of a synthesized compound.

For instance, the calculated ¹H and ¹³C NMR chemical shifts would provide information about the electronic environment of each nucleus in the molecule. nih.gov Similarly, the calculated IR spectrum would show the characteristic vibrational modes of the thiophene ring and the diiodoethyl group, which could be used for functional group identification.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) of CH | Data not available |

| Chemical Shift (ppm) of CH₂ | Data not available | |

| ¹³C NMR | Chemical Shift (ppm) of C2 | Data not available |

| Chemical Shift (ppm) of C3 | Data not available | |

| Chemical Shift (ppm) of C4 | Data not available | |

| Chemical Shift (ppm) of C5 | Data not available | |

| Chemical Shift (ppm) of Cα | Data not available | |

| Chemical Shift (ppm) of Cβ | Data not available | |

| IR Spectroscopy | C-H stretching (cm⁻¹) | Data not available |

| C-S stretching (cm⁻¹) | Data not available | |

| C-I stretching (cm⁻¹) | Data not available | |

| UV-Vis Spectroscopy | λmax (nm) | Data not available |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from computational predictions. No experimental or calculated data for this compound is currently available.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with other molecules or in different environments over time. rsc.org While no such simulations have been reported for this specific compound, the methodology is well-established.

For example, MD simulations could be used to study the solvation of this compound in different solvents, providing insights into its solubility and the structure of the solvent shell around the molecule. Furthermore, simulations could be employed to investigate its potential interactions with biological macromolecules, which would be relevant for assessing its potential as a bioactive compound. nih.gov

Role of 2 2,2 Diiodoethyl Thiophene As a Precursor and Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Oligothiophenes and π-Conjugated Polymers

Oligothiophenes and their polymeric counterparts are at the forefront of research in organic electronics, prized for their semiconducting properties. sigmaaldrich.comsigmaaldrich.com The synthesis of these materials often relies on the polymerization of suitably functionalized thiophene (B33073) monomers. While direct polymerization of 2-(2,2-Diiodoethyl)thiophene is not a standard approach, its chemical nature makes it a plausible precursor to valuable monomers.

The primary route would involve the elimination of one or two equivalents of hydrogen iodide (HI) to generate unsaturated linkages.

Formation of 2-(2-Iodovinyl)thiophene: A single dehydroiodination reaction would yield 2-(2-iodovinyl)thiophene. This vinyl iodide is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, or Heck coupling, which are workhorse methods for the synthesis of π-conjugated polymers. sigmaaldrich.com

Formation of 2-Ethynylthiophene: A more extensive elimination of two equivalents of HI would produce 2-ethynylthiophene. This terminal alkyne is a key monomer for the synthesis of poly(ethynyl-thiophene)s, a class of polymers with interesting electronic and optical properties, often prepared via Glaser or Sonogashira coupling reactions.

The transformation of this compound into these polymerizable intermediates positions it as a strategic starting material. The choice of elimination conditions could potentially allow for selective synthesis of either the vinyl or the ethynyl (B1212043) derivative, adding to its versatility.

Table 1: Potential Monomers Derived from this compound and Corresponding Polymerization Methods

| Precursor Compound | Derived Monomer | Potential Polymerization Method(s) | Resulting Polymer Class |

| This compound | 2-(2-Iodovinyl)thiophene | Stille Coupling, Suzuki Coupling, Heck Coupling | Poly(thienylene vinylene) derivatives |

| This compound | 2-Ethynylthiophene | Sonogashira Coupling, Glaser Coupling | Poly(ethynyl-thiophene)s |

Construction of Fused Heterocyclic Systems (e.g., Thienothiophenes)

Fused heterocyclic systems containing the thienothiophene core are of significant interest due to their rigid, planar structure and excellent charge transport characteristics, making them superior building blocks for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net The synthesis of thienothiophenes often involves an intramolecular cyclization of a substituted thiophene.

This compound could be envisioned as a starting point for constructing such fused rings, typically through a multi-step sequence. A hypothetical, yet chemically sound, pathway could involve:

Nucleophilic Substitution: The diiodoethyl group could undergo substitution with a sulfur-containing nucleophile. For instance, reaction with sodium sulfide (B99878) (Na₂S) could potentially displace the iodine atoms to form a dithiol or, more likely, undergo a more complex reaction to form a thioether-containing side chain.

Intramolecular Cyclization: A suitably designed side chain, derived from the original diiodoethyl group, could undergo intramolecular cyclization. For example, a side chain terminating in a thiol group could cyclize onto the C3 position of the thiophene ring via an electrophilic substitution or a radical-mediated process to form the second thiophene ring of a thieno[3,2-b]thiophene (B52689) system. mdpi.comnih.gov

While direct cyclization of the diiodoethyl group is challenging to envision, its role as a handle for introducing a cyclizable side chain is a plausible synthetic strategy. Modern methods for thienothiophene synthesis often utilize cascade reactions or intramolecular radical cyclizations, which could potentially be adapted for derivatives of this compound. mdpi.com

Applications in Asymmetric and Stereoselective Synthetic Pathways

The introduction of chirality and the control of stereochemistry are paramount in modern organic synthesis. While this compound itself is achiral, its functional groups offer potential for engagement in stereoselective reactions. The field of stereoselective synthesis involving iodo-compounds is growing, particularly through the use of chiral hypervalent iodine reagents and stereocontrolled reactions of organoiodides. rsc.orgcore.ac.uk

Potential applications, while speculative, could include:

Stereoselective Reactions at the α-Carbon: While the geminal diiodo-carbon is not a stereocenter, a reaction at the adjacent methylene (B1212753) (CH₂) group could potentially be rendered stereoselective. For example, a deprotonation followed by an electrophilic quench, mediated by a chiral base or in the presence of a chiral ligand, could introduce a new stereocenter.

Diastereoselective Addition Reactions: The diiodoethyl group could serve as a bulky substituent that directs the stereochemical outcome of a reaction elsewhere on the molecule, for example, on a functional group introduced at the C3 position of the thiophene ring.

Precursor to Chiral Reagents: The synthesis of cis-iodoaziridines with excellent diastereoselectivity has been achieved using diiodomethyllithium, demonstrating that geminal diiodo-functionality can participate in highly stereocontrolled cyclization reactions. researchgate.net A similar strategy, if applied to an imine derived from a thiophene aldehyde, could hypothetically involve this compound derivatives in the construction of chiral nitrogen-containing heterocycles.

These applications remain largely unexplored for this specific substrate but are based on established principles of asymmetric synthesis involving organoiodine compounds.

Intermediate in the Preparation of Functional Materials (e.g., Electro-optically Active Compounds, Organic Semiconductors)

The development of novel organic semiconductors is a driving force in materials science, with applications ranging from flexible displays to solar cells. unist.ac.kryoutube.com Thiophene-based materials are central to this field. sigmaaldrich.comnih.gov As discussed in section 6.1, this compound can serve as a precursor to monomers like 2-vinylthiophene (B167685) and 2-ethynylthiophene. The incorporation of these monomers into a polymer backbone can significantly influence the final material's properties.

Table 2: Potential Influence of Derived Monomers on Functional Material Properties

| Monomer Unit | Potential Impact on Polymer Properties | Target Application |

| 2-vinylthiophene | Introduces flexibility, can alter band gap and solubility compared to polythiophene. | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) |

| 2-ethynylthiophene | Creates a more rigid, planar polymer backbone, potentially enhancing charge carrier mobility. | Organic Photovoltaics (OPVs), Molecular Wires |

The conversion of the diiodoethyl group into other functionalities opens up further possibilities. For example, hydrolysis of the gem-diiodide can yield a ketone (2-acetylthiophene), as detailed in the next section. This acetyl group can then be used as a synthetic handle to attach various electro-optically active chromophores or other functional moieties to the thiophene ring, allowing for the fine-tuning of the electronic and optical properties of the final material.

Strategic Design and Synthesis of Complex Organic Scaffolds

Beyond polymer science, this compound can be a strategic starting material for introducing the 2-thienylacetyl or related moieties into complex organic molecules. The reactivity of the geminal diiodo group is central to this utility.

Hydrolysis to 2-Acetylthiophene: One of the most powerful, yet simple, transformations is the hydrolysis of the geminal dihalide to a carbonyl group. wikipedia.org Treatment of this compound with water, potentially under acidic or basic conditions or with the aid of a promoter like silver nitrate, would yield 2-acetylthiophene. 2-Acetylthiophene is an exceptionally versatile and common building block in organic synthesis, serving as a precursor to countless more complex structures through aldol (B89426) reactions, Grignard additions, reductions, and various named reactions.

Carbenoid and Radical Chemistry: Geminal dihalides are well-known precursors to carbenes or carbenoid-like species. libretexts.org For example, reaction with a metal such as zinc could generate a thienylethylidene carbene or a related organozinc reagent. Such reactive intermediates could participate in cyclopropanation reactions with alkenes or other C-C bond-forming transformations. Furthermore, geminal iodo-compounds can be precursors for carbon-centered radicals, which can be harnessed in complex cascade reactions to build intricate molecular scaffolds. helsinki.fi

The ability to cleanly transform the 2-(2,2-diiodoethyl) group into the synthetically versatile acetyl group makes it a masked acetyl functional group, a valuable strategic consideration in a multi-step synthesis.

Table 3: Key Synthetic Transformations of the 2-(2,2-Diiodoethyl) Group

| Reagent(s) | Transformation | Product Functional Group | Significance |

| Strong, non-nucleophilic base | Double dehydroiodination | Alkyne | Monomer for conjugated polymers |

| H₂O / H⁺ or OH⁻ | Hydrolysis | Ketone (Acetyl group) | Versatile building block (2-acetylthiophene) |

| Zn, SmI₂, or other reducing metals | Reductive coupling / Carbenoid formation | Alkene / Cyclopropane | C-C bond formation |

| NaSR | Nucleophilic Substitution | Thioether | Intermediate for fused ring synthesis |

Future Research Directions and Emerging Opportunities in 2 2,2 Diiodoethyl Thiophene Chemistry

Development of Novel and Sustainable Synthetic Routes to Access Derivatives

The exploration of 2-(2,2-Diiodoethyl)thiophene's full potential is contingent on the development of efficient and sustainable methods to access its derivatives. Future research will likely focus on moving beyond traditional synthetic protocols to embrace greener and more atom-economical approaches.

One promising avenue is the application of C-H activation strategies directly on the thiophene (B33073) ring. This would allow for the introduction of various functional groups at the C5 position without the need for pre-functionalized starting materials, thereby reducing step counts and waste. Additionally, flow chemistry presents an opportunity to synthesize derivatives in a continuous, controlled, and scalable manner, enhancing safety and efficiency, particularly for exothermic or hazardous reactions.

The development of one-pot multicomponent reactions starting from simple precursors also holds considerable promise. For instance, a reaction involving 2-vinylthiophene (B167685), an iodine source, and a third component could potentially assemble complex derivatives in a single synthetic operation.

Table 1: Potential Sustainable Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| C-H Activation | High atom economy, reduced waste, direct functionalization. | Development of selective catalysts for C5-H activation of the thiophene ring. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Optimization of reaction conditions in continuous flow reactors. |

| Multicomponent Reactions | Increased efficiency, molecular complexity from simple precursors. | Design of novel multicomponent reactions involving 2-vinylthiophene. |

Catalytic Innovations for Enhanced Chemo-, Regio-, and Stereoselectivity

The presence of multiple reactive sites in this compound—the thiophene ring and the diiodoethyl group—necessitates the development of highly selective catalytic systems. Future innovations in catalysis will be crucial for controlling the outcome of chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, are expected to be pivotal. Research will likely focus on developing ligand systems that can selectively activate one C-I bond over the other or facilitate sequential couplings. This would enable the controlled introduction of different substituents at the diiodoethyl moiety.

Furthermore, the development of enantioselective catalytic methods for the functionalization of the diiodoethyl group could open doors to chiral thiophene derivatives with potential applications in asymmetric synthesis and medicinal chemistry.

Table 2: Prospective Catalytic Innovations

| Catalytic Approach | Target Selectivity | Potential Applications |

|---|---|---|

| Ligand-controlled Pd-catalysis | Chemoselective C-I bond activation. | Stepwise functionalization of the diiodoethyl group. |

| Asymmetric Catalysis | Enantioselective functionalization. | Synthesis of chiral thiophene derivatives. |

| Dual Catalysis | Concurrent activation of the thiophene ring and the side chain. | Rapid construction of complex molecular architectures. |

Exploration of Unconventional Reactivity Pathways and Transformations

Moving beyond predictable transformations, future research should delve into the unconventional reactivity of this compound. The unique electronic and steric environment of the diiodoethyl group could give rise to novel chemical behaviors.

For instance, the generation of a vinylidene-thiophene intermediate through the reductive elimination of iodine could serve as a precursor for various cycloaddition reactions, leading to the formation of novel fused-ring systems. The exploration of radical-mediated reactions, initiated by photolysis or radical initiators, could also unveil new pathways for functionalization.

Another intriguing possibility is the investigation of the diiodoethyl group as a "heavy" leaving group in elimination reactions to form 2-ethynylthiophene, a valuable building block in its own right.

Integration into Supramolecular Assemblies and Nanoscale Architectures

The inherent properties of the thiophene ring make it an excellent candidate for the construction of functional supramolecular systems and nanomaterials. nih.govnih.gov The diiodoethyl group in this compound can be envisioned as a versatile handle for directing self-assembly processes through halogen bonding or for anchoring the molecule to surfaces.

Future research could focus on synthesizing oligomers and polymers derived from this compound for applications in organic electronics. rsc.org The ability to precisely functionalize the diiodoethyl group would allow for fine-tuning of the material's electronic and morphological properties. The integration of these derivatives into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Advanced Analytical and Spectroscopic Probes for In-Situ Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and to optimize synthetic protocols, the use of advanced analytical and spectroscopic techniques for in-situ monitoring is essential. The formation of organoiodine compounds can be complex, and real-time analysis can provide invaluable insights. nih.gov

Techniques such as ReactIR (in-situ infrared spectroscopy) and process mass spectrometry can be employed to track the concentration of reactants, intermediates, and products in real-time. This data is crucial for elucidating reaction kinetics and identifying transient species. Furthermore, advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can be used to study the formation of supramolecular assemblies and to probe host-guest interactions involving this compound derivatives. The application of these advanced analytical methods will undoubtedly accelerate the development of robust and efficient synthetic processes.

Q & A

Basic: What are the primary synthetic routes for preparing 2-(2,2-Diiodoethyl)thiophene derivatives?

Answer:

The synthesis typically involves nucleophilic substitution reactions using thiophene derivatives and alkyl diiodides. For example:

- Method A : Reacting 2-ethylthiophene with iodine under controlled conditions (e.g., using acetonitrile as a solvent and a base like potassium carbonate) to introduce diiodoethyl groups. This method requires optimization of reaction time and temperature to avoid over-iodination .

- Method B : Friedel-Crafts alkylation of thiophene with 1,2-diiodoethane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., DMF or THF) significantly impacts yield and purity .

Characterization of intermediates and final products via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .

Basic: How are spectroscopic techniques employed to characterize this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : C-I stretching vibrations at ~500–600 cm⁻¹ and thiophene ring vibrations at ~1500–1600 cm⁻¹ are diagnostic .

- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns consistent with the diiodoethyl group .

Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer:

Conflicts often arise from solvent effects , impurities , or isomeric mixtures . Mitigation strategies include:

- Cross-Validation : Compare data with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in NMR assignments .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and match experimental data .

- Chromatographic Purity : Employ HPLC or GC-MS to verify sample homogeneity before analysis .

For example, discrepancies in aromatic proton shifts may result from residual solvents (e.g., DMSO-d₆), which can be identified via 2D NMR techniques like COSY .

Advanced: What strategies optimize the yield of this compound in Friedel-Crafts reactions?

Answer:

Key variables to optimize:

- Catalyst Loading : AlCl₃ (10–20 mol%) balances reactivity and side reactions. Excess catalyst promotes decomposition .

- Temperature : Reactions at 0–25°C minimize iodine loss due to volatility, while higher temperatures (>40°C) risk side products .

- Solvent Polarity : THF (ε = 7.5) enhances solubility of iodine intermediates compared to nonpolar solvents like toluene .

- Workup : Quench reactions with aqueous Na₂S₂O₃ to reduce residual iodine, improving purity .

Documented yields range from 40–70%, depending on substrate steric hindrance .

Advanced: How does the diiodoethyl group influence electronic properties in thiophene-based materials?

Answer:

The electron-withdrawing nature of iodine atoms:

- Reduces HOMO-LUMO Gap : Enhances conductivity in organic semiconductors. UV-Vis spectra show bathochromic shifts (Δλ ~ 20–50 nm) compared to non-iodinated analogs .

- Improves Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures >250°C, making these derivatives suitable for optoelectronic devices .

- Enables Cross-Coupling : The C-I bonds facilitate Suzuki or Ullmann couplings for functionalizing π-conjugated systems .

Advanced: What in vitro assays evaluate the bioactivity of this compound derivatives?

Answer:

- Antimicrobial Activity : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentrations ranging 1–100 µg/mL. Positive controls (e.g., ampicillin) validate results .

- Anti-Inflammatory Activity : Measure nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages. IC₅₀ values <50 µM indicate potency .

- Cytotoxicity : Assess via MTT assays on human cell lines (e.g., HEK-293) to ensure selectivity (therapeutic index >10) .

Advanced: How can solvent choice impact regioselectivity in thiophene functionalization?

Answer:

- Polar Solvents (DMF, Acetonitrile) : Favor electrophilic substitution at the α-position due to enhanced stabilization of transition states .

- Nonpolar Solvents (Toluene, Hexane) : Promote β-substitution via steric effects, as seen in Friedel-Crafts alkylations of bulky electrophiles .

- Case Study : In DMF, this compound forms 85% α-substituted product, whereas toluene yields a 60:40 α:β ratio .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. Lower LUMO energies (~-1.5 eV) correlate with higher Suzuki coupling efficiency .

- Molecular Dynamics (MD) : Simulate solvent effects on iodine dissociation kinetics. Acetone accelerates iodine loss compared to THF .

- Docking Studies : Predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.